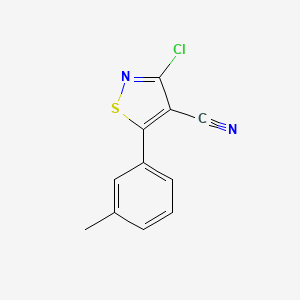![molecular formula C23H28O2 B15167817 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-57-2](/img/structure/B15167817.png)
2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound characterized by its unique structure, which includes a cyclopentene ring and two dimethylphenol groups
Métodos De Preparación
The synthesis of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 3-methylcyclopent-3-en-1-one with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the cyclopentene ring and the phenol groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenol groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Aplicaciones Científicas De Investigación
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) include:
3-Methyl-2-cyclopentenone: Shares the cyclopentene ring but lacks the phenol groups.
4,6-Dimethylphenol: Contains the phenol groups but lacks the cyclopentene ring.
2,2’-[(3,4-Dimethoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Similar structure with different substituents.
Propiedades
Número CAS |
647859-57-2 |
|---|---|
Fórmula molecular |
C23H28O2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-3,5-dimethylphenyl)-(3-methylcyclopent-3-en-1-yl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H28O2/c1-13-6-7-18(10-13)21(19-11-14(2)8-16(4)22(19)24)20-12-15(3)9-17(5)23(20)25/h6,8-9,11-12,18,21,24-25H,7,10H2,1-5H3 |
Clave InChI |
XGYBXMRYICKMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
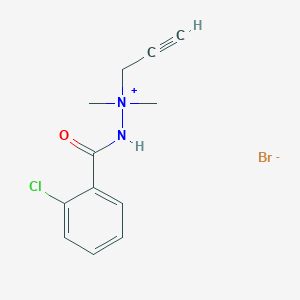
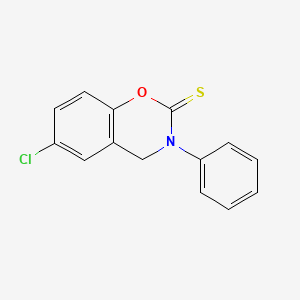
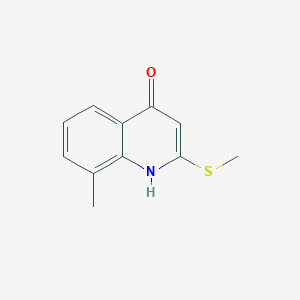
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
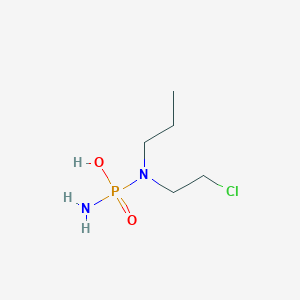
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
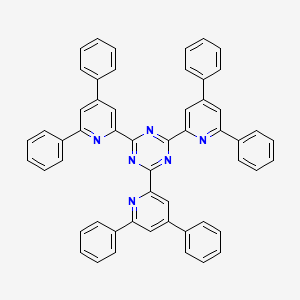

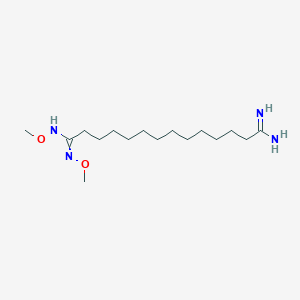
![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
